7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
Description
7-Ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one (CAS: 315233-56-8, C₁₉H₁₈O₃, MW: 294.34 g/mol) is a substituted chromenone derivative characterized by:
- Ethoxy group at position 7,
- Methyl groups at positions 2 and 8,
- Phenyl group at position 3.
This compound is structurally related to flavonoids and isoflavonoids, with modifications that influence its physicochemical and biological properties. Chromenones are known for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and photochemical activities .
Properties
IUPAC Name |
7-ethoxy-2,8-dimethyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-4-21-16-11-10-15-18(20)17(14-8-6-5-7-9-14)13(3)22-19(15)12(16)2/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYILHHMVVUVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of anhydrous N,N-dimethylaniline as a solvent and heating the reaction mixture at 170°C under an inert atmosphere such as argon for a specified duration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activities, inhibition of reactive oxygen species, and interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- The ethoxy group in the target compound provides moderate steric bulk compared to isopropoxy (C₁₈H₁₆O₃), which may reduce metabolic degradation .
- Halogenation (e.g., bromine at position 7) increases molecular weight and alters electronic properties, as seen in the 63% yield of the brominated analogue .
Antimicrobial and Antitumor Potential:
- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one : Exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and antitumor effects against MCF-7 breast cancer cells (IC₅₀: 12 µM). The dihydroxy-propyl configuration enhances solubility and target binding .
- 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one : The methoxy group at the phenyl ring improves membrane permeability, but the absence of alkyl groups limits lipophilicity compared to the target compound .
Photochemical Reactivity:
- 2-(4-Dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one: Shows strong fluorescence due to the electron-donating dimethylamino group, enabling applications in bioimaging. The target compound’s ethoxy and methyl groups may similarly stabilize excited states but with redshifted emission .
Physicochemical Properties
- Thermal Stability : Methyl groups at positions 2 and 8 may enhance thermal stability by reducing rotational freedom, as observed in crystallographic studies using SHELX software .
Biological Activity
7-Ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one, also known by its CAS number 315233-56-8, is a synthetic compound belonging to the class of chromenone derivatives. This article reviews its biological activities, including antimicrobial, anticancer, and antioxidant properties, alongside structure-activity relationships (SAR) and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an ethoxy group at the 7-position, dimethyl groups at the 2 and 8 positions, and a phenyl group at the 3-position of the chromenone core. Its molecular formula is .
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chromenone derivatives. For instance, a study evaluated various analogues against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited significant antibacterial activity:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | 21.65% inhibition | 14.96% inhibition |
| Other derivatives | Varying levels of inhibition | Varying levels of inhibition |
The structure-activity relationship analysis revealed that methyl and halogen substitutions enhanced antimicrobial efficacy .
2. Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation through apoptosis induction and cell cycle arrest:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest in G1 phase |
The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH radical scavenging and ABTS assays. The results indicate a strong ability to scavenge free radicals:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25.0 |
| ABTS Scavenging | 30.0 |
These findings suggest that this compound may protect cells from oxidative stress, contributing to its anticancer effects .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Antioxidant Mechanism:
The compound exhibits free radical scavenging activity which reduces oxidative stress in cells.
Anticancer Mechanism:
It modulates the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins), leading to increased cancer cell death.
Antimicrobial Mechanism:
It disrupts bacterial cell membranes or inhibits key enzymes involved in bacterial metabolism .
Case Studies
A notable case study involved the synthesis and evaluation of a series of chromenone derivatives, including this compound, which demonstrated promising results in both antimicrobial and anticancer assays. The study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
